molecular formula C15H14N6O2 B2779274 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone CAS No. 478041-18-8

1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone

Cat. No.: B2779274
CAS No.: 478041-18-8
M. Wt: 310.317
InChI Key: WNQGADGCHYPTQW-UHFFFAOYSA-N
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Description

The compound 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone is a hybrid triazole derivative characterized by two distinct heterocyclic moieties: a 1,2,3-triazole ring substituted at the 1-position with a 4-acetylphenyl group and a 1,2,4-triazole ring at the 2-position of the propanone backbone. This structural complexity confers unique electronic and steric properties, making it a candidate for biological applications.

Evidence from antimicrobial studies highlights its efficacy. For instance, compound 5k (referring to this structure) demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, comparable to or exceeding the standard drug streptomycin . The acetylphenyl substituent likely enhances lipophilicity, facilitating membrane penetration, while the dual triazole system may interact with microbial enzymes or DNA .

Properties

IUPAC Name

1-[1-(4-acetylphenyl)triazol-4-yl]-2-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-10(21-9-16-8-17-21)15(23)14-7-20(19-18-14)13-5-3-12(4-6-13)11(2)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQGADGCHYPTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone can be achieved through multiple synthetic pathways. Typically, the starting materials include 4-acetylphenyl and triazole derivatives. A common method involves the following steps:

  • Formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Coupling of the 1,2,4-triazole ring through condensation reactions.

  • Integration of the 4-acetylphenyl group using Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production process is scaled up to accommodate higher yields and efficiency. The choice of catalysts, solvents, and temperature conditions is optimized for larger batches. The reactions are conducted in controlled environments to ensure purity and minimize by-products. Techniques like recrystallization, chromatography, and distillation are employed for purification.

Chemical Reactions Analysis

Click Chemistry for Triazole Formation

The compound’s 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole under mild conditions (e.g., aqueous ethanol, room temperature). Key precursors include:

  • 4-Acetylphenyl azide (azide component)

  • Propargyl ketone derivatives (alkyne component)

Table 1: Click Chemistry Reaction Parameters

ParameterOptimal ValueYield (%)Citation
CatalystCuSO₄·5H₂O/sodium ascorbate85–92
SolventEthanol/water (3:1)
Temperature25°C

Nucleophilic Substitution at Triazole Rings

The 1,2,4-triazole moiety undergoes nucleophilic substitution reactions. For example:

  • Thiolation : Reacts with α-bromo-γ-butyrolactone in ethanol under reflux to form sulfur-containing derivatives (e.g., 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one) .

  • Alkylation : Triazole nitrogen atoms react with alkyl halides (e.g., ethyl 2-chloro-3-oxobutanoate) in the presence of triethylamine to yield substituted thiazoles .

Mechanistic Insight :

  • The NH proton of the 1,2,4-triazole (δ = 14.20 ppm in 1H^1H NMR) acts as a weak acid, facilitating deprotonation and nucleophilic attack .

Cyclocondensation Reactions

The ketone group participates in cyclocondensation with binucleophiles (e.g., thiosemicarbazide), forming pyrazoline-thioamide intermediates. Subsequent reactions with α-haloketones yield annelated heterocycles .

Example Reaction Pathway :

  • Step 1 : Chalcone formation via Claisen-Schmidt condensation.

  • Step 2 : Cyclocondensation with thiosemicarbazide to generate pyrazoline-thioamides.

  • Step 3 : Reaction with 2-bromoacetylbenzofuran to produce 4-(benzofuran-2-yl)-2-(pyrazolyl)thiazoles (yield: 84–87%) .

Table 2: Cyclocondensation Reaction Outcomes

SubstrateProductYield (%)Citation
ThiosemicarbazidePyrazoline-thioamide77–90
2-Bromoacetylbenzofuran4-(Benzofuran-2-yl)thiazole derivative84–87

Functional Group Transformations

  • Ketone Reduction : The acetylphenyl ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though experimental data specific to this compound are pending.

  • Triazole Coordination : The 1,2,3-triazole ring coordinates with transition metals (e.g., Cu²⁺) to form complexes, enhancing antimicrobial activity.

Reaction Optimization Factors

Experimental parameters critically influence yields and selectivity:

Table 3: Optimization of Reaction Conditions

ParameterEffect on ReactionOptimal ValueCitation
Solvent polarityHigher polarity accelerates cycloadditionEthanol/water
TemperatureProlonged reflux reduces byproducts80°C (reflux)
BaseTriethylamine improves substitution1.0 equivalent

Stability and Reactivity Considerations

  • pH Sensitivity : The compound’s predicted pKa (1.35) suggests protonation of triazole nitrogens under acidic conditions, altering reactivity .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry Applications

The triazole moiety is known for its significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has been studied for its potential in the following areas:

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit cytotoxic effects against various cancer cell lines. For example:

  • A study demonstrated that derivatives of triazole compounds could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. The compound has shown efficacy against several fungal strains, making it a candidate for developing new antifungal agents. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Antibacterial Effects

Recent investigations have highlighted the antibacterial potential of triazole derivatives. The compound may inhibit bacterial growth by targeting specific metabolic pathways or disrupting cell wall synthesis .

Agricultural Applications

The unique properties of this compound also lend themselves to agricultural applications:

Pesticidal Activity

Research has indicated that triazole derivatives can act as effective pesticides. They may function by inhibiting key enzymes involved in the growth and reproduction of pests, thus providing a means to protect crops from infestations without harming beneficial organisms .

Plant Growth Regulation

Certain studies suggest that triazole compounds can influence plant growth by modulating hormonal pathways. This regulatory effect can enhance crop yield and resilience against environmental stressors .

Material Science Applications

The structural characteristics of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone also make it suitable for applications in material science:

Polymer Chemistry

Triazole-containing compounds are often utilized in polymer synthesis due to their ability to form stable linkages. This property can be harnessed to develop new materials with enhanced mechanical properties and thermal stability .

Coatings and Adhesives

The incorporation of triazole derivatives into coatings and adhesives can improve their performance characteristics, such as durability and resistance to environmental degradation. These modifications are crucial for applications in various industries, including automotive and construction .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Antifungal EfficacyShowed inhibition against Candida albicans with MIC values comparable to established antifungal agents.
Pesticidal ActionEffective against aphid populations with a reduction rate exceeding 80% under field conditions.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole rings are known to engage in hydrogen bonding, pi-stacking, and coordination with metal ions, which contribute to its biological effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains both 1,2,3-triazole and 1,2,4-triazole rings, linked via a propanone backbone.
  • Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () features a 1,2,4-triazole with sulfonyl and difluorophenyl groups. The absence of a 1,2,3-triazole reduces conformational flexibility compared to the target compound.
  • Analog 2 : 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one () includes a single 1,2,4-triazole with methoxy substituents, lacking the acetylphenyl group critical for lipophilicity in the target compound.

Substituent Effects

  • Similar acetylated analogs, such as 5j (1-(3-acetylphenyl)-1H-1,2,3-triazol-4-yl), also show enhanced antibacterial activity .
  • Halogenated Derivatives : Compounds like 2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol () incorporate chlorine and indole groups, which improve antifungal activity but reduce solubility compared to the acetylated target compound.

Antimicrobial Activity

Compound Activity (MIC µg/mL) Key Substituents Reference
Target Compound (5k) 6.3–23 (vs. S. aureus, E. coli) 4-Acetylphenyl, dual triazoles
5d (4-Chlorophenyl) 16–22 4-Chlorophenyl
8a (2,4-Dichlorophenyl) 0.5–4.0 (antifungal) Dichlorophenyl, indolyl
Letrozole Analog 1c IC₅₀ = 8.2 µM (vs. MCF-7 cells) 3-Chlorophenyl, ethenyl
  • The target compound’s dual triazole system broadens its activity spectrum compared to mono-triazole analogs like 5d. However, chlorinated derivatives (e.g., 8a) exhibit superior antifungal potency due to stronger halogen-enzyme interactions .

Cytotoxic Activity

  • The acetylphenyl group in the target compound may similarly interfere with oncogenic pathways.

Biological Activity

The compound 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone (CAS No. 478041-18-8) features a complex triazole structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H14N6O2
  • Molecular Weight : 310.31 g/mol
  • Structure : The compound consists of two triazole rings and an acetophenone moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivatives. The specific synthetic pathways can vary but often include cyclization reactions that form the triazole rings.

Antimicrobial Activity

Recent studies have indicated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

A comparative study demonstrated that the synthesized triazole compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 32 µg/mL against tested microorganisms. This suggests a promising potential for further development as antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
Triazole A0.5Staphylococcus aureus
Triazole B4Enterococcus faecalis
Triazole C32Bacillus cereus

Anticancer Activity

Research has also explored the anticancer potential of triazole derivatives. A study on related compounds revealed that certain substituted triazoles exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 20 µM . The mechanism of action is thought to involve interference with cellular signaling pathways and induction of apoptosis.

Anticonvulsant Activity

In a picrotoxin-induced convulsion model, related triazole compounds demonstrated anticonvulsant properties with effective doses (ED50) indicating a protective effect against seizures . The structural features of these compounds appear crucial for their activity, highlighting the importance of further exploring structure-activity relationships.

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of similar triazoles was conducted where the synthesized compounds were tested against a panel of pathogens. The study found that modifications in substituents significantly influenced antimicrobial potency. For example, introducing electron-withdrawing groups enhanced activity against Gram-positive bacteria .

Evaluation of Anticancer Properties

Another study focused on evaluating the anticancer properties of triazole derivatives in vitro. The results indicated that specific substitutions on the triazole ring could lead to enhanced cytotoxicity against breast cancer cell lines, suggesting potential for development into therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the formation of the 1,2,3-triazole and 1,2,4-triazole rings via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization. Key steps include:

  • Step 1: Functionalization of 4-acetylphenyl azide with propargyl derivatives to form the 1,2,3-triazole core .
  • Step 2: Introduction of the 1,2,4-triazole moiety via nucleophilic substitution or coupling reactions, often using 1H-1,2,4-triazole-1-yl propanone precursors .
  • Step 3: Purification via column chromatography and crystallization.

Example Protocol:

StepReagents/ConditionsYield (%)Characterization (Techniques)
1CuSO₄·5H₂O, sodium ascorbate, DMF, 60°C75–80¹H NMR, IR
2K₂CO₃, DMSO, 80°C60–65LC-MS, ¹³C NMR

Advanced: How can X-ray crystallography resolve structural ambiguities introduced by the compound’s triazole substituents?

Methodological Answer:
X-ray diffraction (XRD) is critical for confirming the spatial arrangement of the triazole rings and acetylphenyl group. Challenges include:

  • Disorder in Triazole Rings: The 1,2,3- and 1,2,4-triazole substituents may exhibit rotational disorder. High-resolution data (≤ 0.8 Å) and refinement software like SHELXL are required to model partial occupancies .
  • Hydrogen Bonding Analysis: XRD can identify intermolecular interactions (e.g., N–H···O) that stabilize the crystal lattice, which are vital for understanding solubility and stability .

Example Workflow:

Grow single crystals via slow evaporation in ethanol/water.

Collect data on a diffractometer (e.g., Stoe IPDS II).

Refine using Olex2 or APEX3, accounting for anisotropic displacement parameters .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for triazole protons (δ 7.5–8.5 ppm) and acetyl groups (δ 2.6 ppm for CH₃). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .
  • IR Spectroscopy: Identify C=O stretches (1680–1720 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of acetyl group) .

Advanced: How can researchers design experiments to evaluate the compound’s antifungal activity against conflicting literature data?

Methodological Answer:

In Vitro Assays: Use standardized protocols (CLSI M38) to test against Candida and Aspergillus strains. Include positive controls (e.g., fluconazole) and measure MIC₅₀ values .

Mechanistic Studies:

  • Enzyme Inhibition: Assess binding to fungal CYP51 (lanosterol 14α-demethylase) via UV-Vis spectroscopy or fluorometric assays .
  • Resistance Testing: Compare activity against azole-resistant strains to identify structure-activity relationships (SAR) .

Data Contradiction Analysis:

  • Variable Substituent Effects: Conflicting MIC values may arise from differences in triazole substitution patterns. Use computational docking (e.g., AutoDock Vina) to model interactions with CYP51 active sites .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking:

  • Prepare the protein (e.g., CYP51 PDB: 5TZ1) using AutoDock Tools.
  • Define the binding site around heme-coordinated iron.
  • Score docking poses using binding energy (ΔG) and hydrogen-bonding interactions .

MD Simulations:

  • Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes.
  • Analyze RMSD and RMSF to identify flexible regions affecting binding .

Validation:

  • Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Basic: How does the compound’s electronic structure influence its reactivity?

Methodological Answer:

  • Conjugated System: The acetylphenyl and triazole groups form a π-conjugated system, enhancing electrophilicity at the carbonyl group.
  • DFT Calculations: Use Gaussian 16 to map HOMO-LUMO orbitals and predict sites for nucleophilic attack (e.g., acetyl carbon) .

Advanced: What strategies mitigate synthetic challenges in introducing dual triazole moieties?

Methodological Answer:

  • Orthogonal Protection: Use tert-butoxycarbonyl (Boc) groups to selectively functionalize one triazole ring before introducing the second .
  • Microwave-Assisted Synthesis: Reduce reaction times and improve yields for CuAAC steps (e.g., 30 min at 100°C vs. 24 h conventionally) .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 24, 48, and 72 hours .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions .

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